Understanding how Lenacil works at the cellular level is crucial for developing effective weed control strategies. Research focuses on Lenacil's impact on plant metabolic pathways, particularly its ability to inhibit fatty acid synthesis [1]. This disrupts essential cell functions and ultimately leads to weed death. Studies investigate Lenacil's effectiveness against specific weed species and explore potential resistance mechanisms [2].
[1] "[Herbicide Resistance in Plants: Physiology, Biochemistry, and Genetics]"() by James D. R. Fryer and David E. Beale (1998)[2] "[Evaluation of Herbicide Resistance in Annual Ryegrass (Lolium Multiflorum) Populations from Argentina]"() by M.C. Burgos et al. (2010)
The environmental impact of herbicides is a major concern. Research investigates Lenacil's persistence in soil and water, its potential for leaching, and its breakdown by microorganisms [3, 4]. This information helps assess the risks of Lenacil contamination and develop strategies for its safe use.
[3] "[Persistence of Herbicides in the Soil]"() by M.A. Khan (2000)[4] "[Microbial Degradation of Hexazinone in Various Soils]"() by Y.A. Domån et al. (1991)
Lenacil, scientifically known as 3-cyclohexyl-6,7-dihydro-1H-cyclopentapyrimidine-2,4(3H,5H)-dione, is a selective herbicide belonging to the uracil family. Its chemical formula is C13H18N2O2, and it has a molecular weight of approximately 234.29 g/mol . Lenacil is primarily utilized for controlling weeds in various agricultural settings and is characterized by its low solubility in water and moderate persistence in soil and aquatic environments .
Lenacil acts as a photosynthesis inhibitor in plants. It disrupts the process by interfering with electron transport in Photosystem II, a vital step in converting light energy into chemical energy for plant growth. This disruption ultimately leads to weed death.
Lenacil functions primarily by inhibiting photosynthesis in plants, specifically targeting photosystem II. This action disrupts the electron transport chain, ultimately leading to plant death. The compound's low water solubility contributes to its effectiveness in soil applications, where it can be absorbed by plant roots .
In laboratory settings, lenacil has shown weak cytotoxic effects on certain cell lines at higher concentrations but is generally considered non-lethal at typical application levels .
Lenacil exhibits moderate toxicity to various organisms. It is not highly toxic to mammals but poses risks to birds, aquatic life, honeybees, and earthworms . The compound has been classified as hazardous to the aquatic environment, with specific classifications indicating it is very toxic to aquatic life with long-lasting effects .
Studies have indicated that lenacil does not significantly alter the melting temperature of isolated DNA and lacks genotoxic properties .
The synthesis of lenacil typically involves multi-step organic reactions starting from simpler pyrimidine derivatives. While specific synthetic pathways may vary, they generally include cyclization reactions that form the bicyclic structure characteristic of lenacil. Detailed methodologies are often proprietary or not fully disclosed in public literature.
Lenacil is primarily used as a herbicide for selective weed control in crops. It is effective against a range of broadleaf and grassy weeds while having a lower impact on desirable crops . Its application extends to:
Research into lenacil's interactions with other chemicals and biological systems has shown that while it does not exhibit significant mutagenic or carcinogenic effects, its environmental persistence raises concerns regarding groundwater contamination and aquatic toxicity . Interaction studies have also focused on its residual effects in soil and potential impacts on non-target species.
Lenacil shares similarities with other herbicides in the uracil family and broader categories of herbicides. Below are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Flumioxazin | C16H15F3N2O4S | Broad-spectrum herbicide; inhibits protoporphyrinogen oxidase. |
Terbuthylazine | C10H14ClN5 | A triazine herbicide; targets photosystem II like lenacil but has different environmental persistence. |
Isoproturon | C12H17ClN2O | Another photosystem II inhibitor; more soluble in water than lenacil. |
Uniqueness of Lenacil: Unlike many other herbicides, lenacil's low solubility and moderate persistence contribute to its selective action in specific agricultural contexts while posing less risk to mammals compared to others like terbuthylazine or isoproturon.
Health Hazard;Environmental Hazard